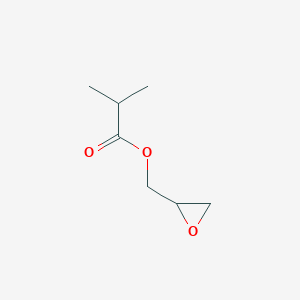![molecular formula C15H18N4O B14152770 2-[(4-methylphenyl)amino]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14152770.png)
2-[(4-methylphenyl)amino]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methylphenyl)amino]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring and a hydrazide group, making it a valuable subject for studies in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)amino]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the reaction of 4-methylphenylamine with acetohydrazide under specific conditions. The process often includes the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-methylphenyl)amino]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acids, or bases.
Major Products
The major products formed from these reactions vary depending on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
2-[(4-methylphenyl)amino]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(4-methylphenyl)amino]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl]ethanone
Uniqueness
2-[(4-methylphenyl)amino]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide stands out due to its unique combination of a pyrrole ring and a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H18N4O |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
2-(4-methylanilino)-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H18N4O/c1-12-5-7-13(8-6-12)16-11-15(20)18-17-10-14-4-3-9-19(14)2/h3-10,16H,11H2,1-2H3,(H,18,20)/b17-10+ |
Clé InChI |
AKRBSJVEQVHGJV-LICLKQGHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CN2C |
SMILES canonique |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CN2C |
Solubilité |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Tert-butoxycarbonylamino)-6-methoxyphenyl]-2-butanone](/img/structure/B14152692.png)

![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![1-{2'-[4-(difluoromethoxy)phenyl]-7'-methoxy-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone](/img/structure/B14152713.png)
![2-[5-[[4-(4-Chloro-2-thiazolyl)-1-piperazinyl]sulfonyl]-2-methylphenyl]acetic acid](/img/structure/B14152716.png)


![2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14152742.png)
![2-[[4-Amino-6-(cyclohexylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14152747.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14152751.png)


![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14152764.png)
![N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide](/img/structure/B14152775.png)
